molecular formula C37H59N3O7S2 B10772973 (4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate

(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate

Cat. No.: B10772973
M. Wt: 722.0 g/mol
InChI Key: VRHOEJBXKXQDQB-SWIBWIMJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

It has the ability to alter hepatic cholesterol metabolism and lower plasma low-density lipoprotein-cholesterol concentrations . This compound is primarily used in scientific research and has shown promise in various applications, particularly in the field of medicine.

Preparation Methods

The synthesis of SC-435 involves several steps. One of the key steps includes the reaction of diol with an acetic acid solution of hydrobromic acid, followed by acidic hydrolysis of the generated acetate ester to furnish bromo alcohol. This is then oxidized to the bromo aldehyde using either dimethyl sulfoxide and sulfur trioxide-pyridine complex or sodium hypochlorite in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl and potassium bromide

Chemical Reactions Analysis

SC-435 undergoes several types of chemical reactions, including:

Scientific Research Applications

SC-435 has a wide range of scientific research applications, including:

Mechanism of Action

SC-435 exerts its effects by inhibiting the apical sodium-dependent bile acid transporter. This inhibition leads to impairments in the enterohepatic circulation of bile acids and their excretion with fecal masses. Consequently, cholesterol is utilized for the synthesis of new bile acids, which helps lower plasma cholesterol levels . The molecular targets involved include the bile acid transporter and pathways related to cholesterol metabolism.

Comparison with Similar Compounds

SC-435 is unique compared to other similar compounds due to its specific inhibition of the apical sodium-dependent bile acid transporter. Similar compounds include:

Properties

Molecular Formula

C37H59N3O7S2

Molecular Weight

722.0 g/mol

IUPAC Name

(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;methanesulfonate

InChI

InChI=1S/C36H56N3O4S.CH4O3S/c1-5-7-17-36(18-8-6-2)28-44(41,42)33-16-13-30(37(3)4)27-32(33)34(35(36)40)29-11-14-31(15-12-29)43-26-10-9-22-39-23-19-38(20-24-39)21-25-39;1-5(2,3)4/h11-16,27,34-35,40H,5-10,17-26,28H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/t34-,35-;/m1./s1

InChI Key

VRHOEJBXKXQDQB-SWIBWIMJSA-M

Isomeric SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-]

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-]

Origin of Product

United States

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